molecular formula C21H23NO6 B3976292 ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE

ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE

Cat. No.: B3976292
M. Wt: 385.4 g/mol
InChI Key: CHAPIRCUZQCLRS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE is a synthetic organic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-5-28-21(24)15-8-6-7-9-16(15)22-19(23)11-10-14-12-17(25-2)20(27-4)18(13-14)26-3/h6-13H,5H2,1-4H3,(H,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAPIRCUZQCLRS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE
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ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE
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ETHYL 2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE

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